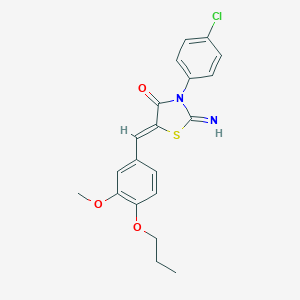![molecular formula C16H14INO4 B302847 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B302847.png)
4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid, also known as IAM-4-84, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which is known to play a crucial role in regulating various cellular processes. The compound has been studied extensively for its potential therapeutic applications in treating various diseases such as cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid involves the inhibition of CK2, which is a protein kinase that plays a crucial role in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting the activity of CK2, 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid can disrupt these cellular processes, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CK2, leading to the disruption of various cellular processes. Additionally, the compound has been shown to have anti-inflammatory properties, which can lead to the reduction of inflammation in the body. Furthermore, 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid has been shown to have neuroprotective properties, which can help protect the brain from damage caused by neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid is its potent inhibitory activity against CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Additionally, the compound has been shown to have potential therapeutic applications in treating various diseases, making it a valuable compound for drug development. However, one of the limitations of 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid. One potential direction is the further study of its potential therapeutic applications in treating various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, further research can be carried out to optimize the synthesis process of 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid to increase its solubility and bioavailability. Furthermore, the compound can be further studied to better understand its mechanism of action and its effects on various cellular processes.
Métodos De Síntesis
The synthesis of 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid involves the reaction of 4-iodophenol with acetyl chloride to form 4-iodophenyl acetate, which is then reacted with methylamine to form 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid. The synthesis process is relatively simple and can be carried out in a laboratory setting using standard chemical procedures.
Aplicaciones Científicas De Investigación
4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid has been extensively studied for its potential therapeutic applications in treating various diseases. It has been shown to have potent anti-cancer properties by inhibiting the activity of CK2, which is known to be upregulated in many types of cancer. Additionally, 4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Furthermore, the compound has been shown to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.
Propiedades
Nombre del producto |
4-({[(4-Iodophenoxy)acetyl]amino}methyl)benzoic acid |
|---|---|
Fórmula molecular |
C16H14INO4 |
Peso molecular |
411.19 g/mol |
Nombre IUPAC |
4-[[[2-(4-iodophenoxy)acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C16H14INO4/c17-13-5-7-14(8-6-13)22-10-15(19)18-9-11-1-3-12(4-2-11)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Clave InChI |
HUTQOEFCTFRMCQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)I)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-ethoxy-4-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302764.png)
![(2Z)-5-(3-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302765.png)
![2-(3-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302770.png)
![10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302771.png)
![isopropyl 5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302772.png)

![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B302777.png)
![3-Cyclohexyl-5-[(2-isopropoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302779.png)
![7-(4-fluorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302780.png)
![10-(4-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302781.png)
![4-[4-(benzyloxy)benzylidene]-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B302782.png)
![10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302783.png)

![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)